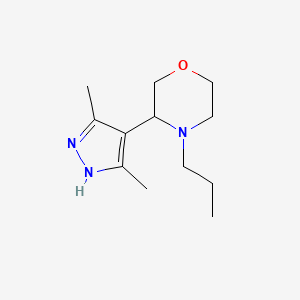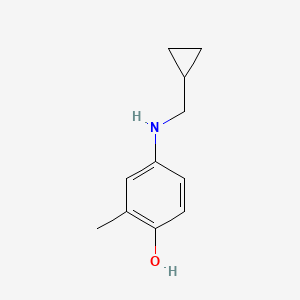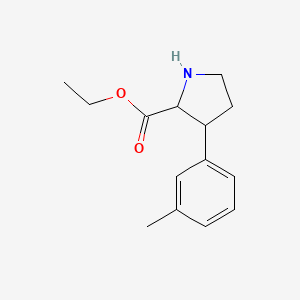
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate, also known as Ethylphenidate, is a synthetic stimulant drug that belongs to the class of phenethylamines. It is a potent psychostimulant and is used for various research purposes. Ethylphenidate is a structural analogue of methylphenidate, which is a widely used drug for the treatment of attention deficit hyperactivity disorder (ADHD).
作用机制
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete acts as a reuptake inhibitor of dopamine and norepinephrine transporters. It increases the levels of dopamine and norepinephrine in the synaptic cleft, leading to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete are similar to those of methylphenidate. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. It also increases heart rate, blood pressure, and respiratory rate.
实验室实验的优点和局限性
One of the advantages of using Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. It allows researchers to study the effects of psychostimulants on specific neurotransmitter systems. However, one of the limitations of using Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete is its potential for abuse and addiction. Therefore, it should only be used in controlled settings and with appropriate safety measures.
未来方向
There are several future directions for research on Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete. One area of research could be to study the long-term effects of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete on the central nervous system, particularly on cognitive functions and behavior. Another area of research could be to study the effects of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete on different neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). Furthermore, research could be conducted to develop new analogues of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete with improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate is a synthetic stimulant drug that has been extensively used in scientific research. It acts as a reuptake inhibitor of dopamine and norepinephrine transporters and has similar biochemical and physiological effects to methylphenidate. It has several advantages and limitations for lab experiments and has several future directions for research.
合成方法
The synthesis of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete involves the condensation of 3-methylphenylacetone with ethyl 2-oxo-2-(3-pyrrolidinyl) acetate in the presence of a catalyst. The resulting compound is then hydrolyzed to obtain Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete.
科学研究应用
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete has been extensively used in scientific research for various purposes. It has been used to study the effects of psychostimulants on the central nervous system, particularly on dopamine and norepinephrine transporters. It has also been used to study the effects of psychostimulants on cognitive functions, such as attention, memory, and learning.
属性
IUPAC Name |
ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-14(16)13-12(7-8-15-13)11-6-4-5-10(2)9-11/h4-6,9,12-13,15H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVXFSWZFPLRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2620130.png)

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2620141.png)
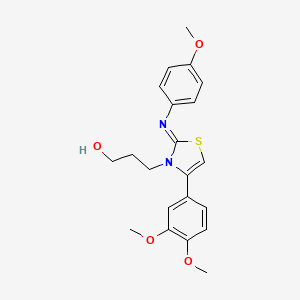
![3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2620143.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620144.png)

![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)
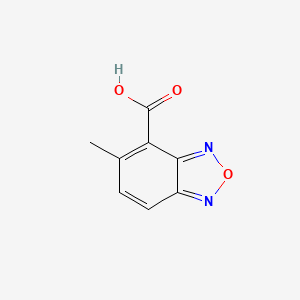
![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2620148.png)

![Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate](/img/structure/B2620150.png)
